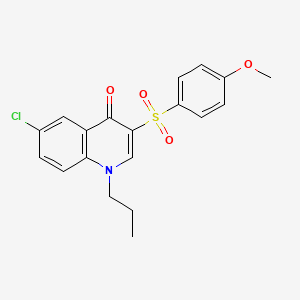

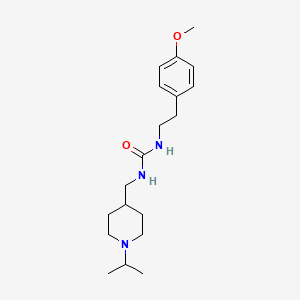

6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a chemical compound with diverse applications in scientific research. It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties . Quinazolines possess antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique can also be used to determine the molecular structure .Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Aplicaciones Científicas De Investigación

Potential as an Anticancer Agent

One notable area of application for derivatives of quinolinone compounds, closely related to 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, is in cancer research. Specifically, derivatives such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers with significant efficacy in human breast and other mouse xenograft cancer models due to their excellent blood-brain barrier penetration (Sirisoma et al., 2009). This suggests that structurally similar compounds may also hold promise as anticancer agents, highlighting the importance of further investigation into their potential therapeutic applications.

Fluorescence Derivatization for High-Performance Liquid Chromatography

Another significant application is in the field of analytical chemistry, where derivatives such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride have been found to serve as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) (Yoshida et al., 1992). This application is particularly important for the accurate and sensitive detection of primary and secondary alcohols in various samples, demonstrating the compound's versatility in analytical methodologies.

Inhibition of Tubulin Polymerization

Compounds structurally related to this compound have been explored for their ability to inhibit tubulin polymerization, a mechanism of action that is of interest for the development of anticancer therapies. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have shown a range of activities from inhibiting cell growth in human breast cancer cells to disrupting microtubule assembly, comparable to the effects of colchicine (Gastpar et al., 1998). This suggests potential for compounds like this compound to be developed into novel agents that target the microtubule network in cancer cells.

Antioxidant Properties

The search for effective antioxidants is crucial in the fight against oxidative stress-related diseases. Compounds such as ethoxyquin and its analogues, which share functional groups with this compound, have been assessed for their antioxidant capacity. These studies have found that such compounds can act as efficient inhibitors of peroxidation, potentially due to their ability to quench peroxyl radicals and regenerate active antioxidants across lipid-aqueous interfaces (Kumar et al., 2007). This highlights the compound's potential as a foundation for developing new antioxidants.

Propiedades

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c1-3-10-21-12-18(19(22)16-11-13(20)4-9-17(16)21)26(23,24)15-7-5-14(25-2)6-8-15/h4-9,11-12H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXXKLHRGWKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)

![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)

![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)